molecular formula C16H22N2O2 B5219211 1-(3-nitrobenzyl)decahydroquinoline

1-(3-nitrobenzyl)decahydroquinoline

Cat. No.: B5219211
M. Wt: 274.36 g/mol
InChI Key: RTZGVAHKUUQAEU-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)decahydroquinoline is a nitro-substituted derivative of decahydroquinoline, a bicyclic heterocyclic compound consisting of a fused benzene and piperidine ring system. The decahydroquinoline scaffold is structurally rigid, conferring unique stereochemical and electronic properties.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17/h3,5,8,11,14,16H,1-2,4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZGVAHKUUQAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiarrhythmic Activity Relative to Class I Drugs

Decahydroquinoline derivatives with antiarrhythmic activity (D12–D15) exhibit a profile comparable to class I antiarrhythmics like quinidine and procainamide. Key findings include:

  • Aconitine-induced arrhythmias : D12–D15 showed higher efficacy in this model compared to calcium chloride-induced arrhythmias, suggesting voltage-gated sodium channel blockade—a hallmark of class I drugs .
  • Adrenaline-induced arrhythmias : Inactivity in this model distinguishes them from β-blockers (class II) or calcium channel blockers (class IV).

Table 1: Antiarrhythmic Efficacy of Decahydroquinoline Derivatives

Compound Aconitine Model CaCl₂ Model Adrenaline Model NO-Releasing Activity
D12 +++ ++ - -
D13 +++ ++ - -
D14 +++ ++ - Yes
D15 +++ ++ - Yes
Quinidine +++ + - -
Procainamide +++ + - -

(+++ = high activity; ++ = moderate; + = low; - = inactive)

Substituent Effects on Pharmacological Profile

The 3-nitrobenzyl group in 1-(3-nitrobenzyl)decahydroquinoline differentiates it from analogs with other substituents:

  • Electron-withdrawing vs. In contrast, 3-chlorobenzyl (e.g., 2-(3-chlorobenzyl)quinoline 1-oxide, 3h ) or methoxyphenyl substituents (e.g., 3o ) may alter solubility and target affinity.
  • NO-releasing activity: D14 and D15 (likely nitro- or nitrosyl-containing derivatives) induce NO-dependent coronary vasodilation, a therapeutic advantage absent in non-nitro-substituted analogs like D12 or D13 .

Structural Analogues in Heterocyclic Chemistry

  • Tetrahydroquinoxalines: 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride () shares a partially saturated bicyclic core but lacks the full decahydroquinoline rigidity, leading to distinct conformational and pharmacological behaviors.
  • Quinoline-N-oxides: Compounds like 2-amino-3-(2-methoxyphenyl)quinoline 1-oxide (3o ) exhibit oxidized nitrogen centers, altering electronic properties and biological targets compared to decahydroquinolines.

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